Xylenes

Description

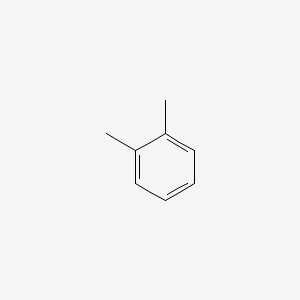

Structure

3D Structure

Properties

IUPAC Name |

1,2-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021807 | |

| Record name | o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

63 °F (NTP, 1992), 32 °C c.c., 90 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

95-47-6 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2474E14QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis and Production Methodologies for Xylenes

Catalytic Reforming Processes for Xylenes Production

Catalytic reforming is a widely used refinery process to convert low-octane naphthas into high-octane reformates rich in aromatic hydrocarbons, including benzene (B151609), toluene (B28343), and this compound (BTX). wikipedia.org The production of this compound from heavy reformates, which contain C9+ aromatics like trimethylbenzenes (TMBs) and methyl ethyl benzenes (MEBs), is an increasingly important process in integrated refinery-petrochemical complexes. acs.orgmdpi.comfigshare.comdoi.org This conversion involves complex reaction networks designed to transform heavier aromatics into the desired C8 xylene isomers. acs.orgmdpi.comfigshare.com

Heavy Reformate Conversion to this compound: Process Chemistry and Reaction Networks

The conversion of heavy reformates to this compound involves a series of complex reactions, including dealkylation, transalkylation, disproportionation, and isomerization. mdpi.com These reactions can occur sequentially and/or simultaneously. mdpi.com

A simplified five-reaction network has been proposed for kinetic modeling of heavy reformate conversion over certain catalysts. mdpi.com This network includes:

Dealkylation of MEBs to form toluene. mdpi.com

Disproportionation of TMBs to form tetramethylbenzenes (TeMBs) and this compound. mdpi.com

Transalkylation of toluene and TMBs to form this compound. mdpi.com

Paring reaction of TeMBs to form toluene. mdpi.com

Dealkylation of MEBs to form this compound. mdpi.com

More elaborate reaction networks, consisting of a larger number of pseudo-components and reactions (e.g., 18 pseudo-components and 39 reactions), have also been applied for designing reactors for upgrading heavy reformates to this compound. doi.org These detailed networks account for various transalkylation, disproportionation, and hydrodealkylation reactions. mdpi.com

The composition of the heavy reformate feed significantly impacts the reaction outcomes. acs.orgfigshare.com For example, a heavy reformate feedstock might contain a high percentage of TMBs and MEBs. mdpi.com Studies have shown that the conversion of MEBs can be significantly higher than that of TMBs. mdpi.com The selectivity to this compound in heavy reformate conversion can be relatively high, although it may not change substantially with variations in reaction time or temperature within certain ranges. mdpi.com

Catalyst Design and Engineering in this compound Production

The catalytic process for heavy reformate conversion into this compound is significantly influenced by the type and topology of the zeolite catalyst, as well as the strength of its acid sites. mdpi.com Catalyst design focuses on achieving not only activity but also selectivity and stability. mdpi.com

Zeolites are crystalline microporous silicate (B1173343) materials widely used as catalysts in xylene production due to their shape-selective properties and tunable acidity. fossee.inacs.orgresearchgate.net The pore size and acid site distribution of zeolites, such as ZSM-5, are crucial for controlling product selectivity, particularly for para-xylene. researchgate.netresearchgate.net

Incorporating various metals into zeolite catalysts can further influence product selectivity and yield. acs.orgfigshare.com For instance, nickel is a preferred metal for incorporation into ZSM-5 type isomerization catalysts, often added after the zeolite is incorporated into a matrix, such as alumina, to provide mechanical strength. google.com The presence of metal sites in the vicinity of the zeolite is considered essential. google.com

Catalyst deactivation is a significant challenge in xylene production processes. Common deactivation mechanisms include poisoning, fouling (due to coke deposition), thermal degradation, formation of vapor compounds, solid-solid reactions, and attrition. dicp.ac.cnresearchgate.net

Coke deposition is a frequent cause of deactivation, blocking pores and covering active sites. dicp.ac.cnresearchgate.net This can lead to a loss in catalytic activity and product selectivity. dicp.ac.cn While coking is often reversible through regeneration, the regeneration process itself can sometimes cause permanent damage, such as sintering and dealumination, particularly if "hot-spots" occur due to the exothermic nature of coke combustion. researchgate.net

Strategies for catalyst regeneration aim to remove deposited coke and restore catalytic activity. dicp.ac.cn Oxidation, using agents like air, ozone, or oxynitride, is a common regeneration method. dicp.ac.cn Gasification with carbon dioxide or water steam, and hydrogenation with hydrogen, are also explored methods. dicp.ac.cn The effectiveness of a regeneration method depends on the catalyst type, deactivation mechanism, and regeneration conditions. dicp.ac.cn

Zeolite Catalysts and Metal Incorporation Effects

Kinetic Modeling of this compound Production Reactions

Kinetic modeling is essential for understanding, designing, and optimizing xylene production processes. acs.orgfigshare.commedwinpublishers.com Models are developed based on proposed reaction mechanisms and networks to predict reaction rates and product distributions as a function of various parameters like temperature, pressure, and reactant concentrations. acs.orgmdpi.commedwinpublishers.comresearchgate.net

Langmuir-Hinshelwood-Hougen-Watson (LHHW) rate expressions are often used in mechanistic kinetic models for reactions like the alkylation of toluene with methanol (B129727). medwinpublishers.commedwinpublishers.com These models consider the adsorption of reactants on active catalyst sites, surface reactions of adsorbed species, and desorption of products. medwinpublishers.commedwinpublishers.com The rate-determining step is a critical aspect identified through kinetic studies. medwinpublishers.commedwinpublishers.com

Kinetic models for heavy reformate conversion often employ power-law models applied to defined reaction networks. mdpi.com The complexity of the feedstock necessitates models that account for numerous pseudo-components and reactions. doi.org Validation of these models involves comparing predicted product compositions and conversion rates with experimental data. mdpi.commedwinpublishers.commedwinpublishers.com

Research findings from kinetic studies can include estimated kinetic parameters, activation energies, and enthalpies of adsorption. medwinpublishers.commedwinpublishers.com These parameters are valuable for sizing reactors and conducting optimization studies. medwinpublishers.commedwinpublishers.com

Here is an example of experimental data that could be used in kinetic modeling studies for heavy reformate conversion, showing the conversion of MEBs and TMBs and xylene yield at different temperatures and reaction times: mdpi.com

| Temperature (°C) | Reaction Time (s) | MEB Conversion (wt%) | TMB Conversion (wt%) | Xylene Yield (wt%) |

| 300 | 5 | 15.0 | 5.0 | 19.1 |

| 300 | 10 | 25.0 | 10.0 | 22.5 |

| 300 | 20 | 35.0 | 15.0 | 25.8 |

| 350 | 5 | 25.0 | 10.0 | 22.5 |

| 350 | 10 | 35.0 | 15.0 | 25.8 |

| 350 | 20 | 45.0 | 20.0 | 29.1 |

| 400 | 5 | 35.0 | 15.0 | 25.8 |

| 400 | 10 | 45.0 | 20.0 | 29.1 |

| 400 | 20 | 55.0 | 32.5 | 27.4 |

Toluene Methylation Processes for this compound Synthesis

Toluene methylation, the alkylation of toluene with methanol, is considered a promising route for the production of para-xylene (PX), a high-value xylene isomer. researchgate.netfossee.inacs.orgacs.org This process can theoretically produce a higher yield of p-xylene (B151628) compared to other methods like disproportionation and transalkylation. acs.org

The reaction typically occurs over acidic catalysts, particularly zeolites like ZSM-5, zeolite Beta, and silicaaluminophosphates (SAPO). researchgate.netfossee.ingoogle.com Modified ZSM-5 zeolites are frequently explored to enhance para-xylene selectivity by precisely controlling pore size and acid site distribution. researchgate.netresearchgate.netacs.orggoogle.com Deactivating external acid sites and reducing pore openings are common strategies to hinder undesirable isomerization of p-xylene and favor its formation as the kinetically preferred product. nih.gov

While toluene methylation offers advantages, challenges include developing efficient catalysts that maintain high activity and para-selectivity while resisting deactivation, primarily due to coke formation from methanol conversion. acs.org Mass transfer limitations also play a vital role in catalyst and process design. acs.org

Research in toluene methylation focuses on catalyst modifications, such as incorporating inorganic agents (e.g., boron, phosphorus, magnesium compounds), surface silylation, tuning crystal sizes, and pre-coking. nih.gov Studies have shown that factors like feed ratio, diluents, temperature, and pressure can influence PX selectivity. acs.org Lower reaction temperatures can be advantageous for increasing PX selectivity, as the activation energies for methylation may be higher than those for PX isomerization. acs.org

For example, research has demonstrated that PX selectivity can be significantly increased by decreasing the pore volume of P-modified zeolites. acs.org However, reducing the pore volume too much can lead to a decrease in selectivity. acs.org

The thermodynamic equilibrium composition of this compound from toluene methylation is typically around 25 mole% ortho-, 50 mole% meta-, and 25 mole% para-xylene at approximately 500 °C. google.com Achieving significantly higher than equilibrium concentrations of p-xylene requires catalysts with shape-selective properties. google.com

Here is an example illustrating the potential impact of catalyst modification on para-xylene selectivity in toluene methylation:

| Catalyst Type | Toluene Conversion (%) | Para-Xylene Selectivity (%) |

| Unmodified ZSM-5 | 16.4 | 30.0 |

| P-modified Zeolite A | - | 97.0 |

| P-modified Zeolite B | - | 87.0 |

Catalyst deactivation in toluene methylation is often attributed to coke precursors derived from methanol conversion. acs.org Research explores strategies to mitigate this deactivation and improve catalyst stability. acs.orgnih.gov

Sustainable Technologies and Green Chemistry Approaches in this compound Manufacturing

The chemical industry faces a significant challenge in transitioning to greener, more sustainable manufacturing processes that minimize waste and avoid hazardous materials. royalsocietypublishing.org This involves a shift from traditional efficiency metrics, like chemical yield, to valuing the replacement of fossil resources with renewable raw materials and waste elimination. royalsocietypublishing.org The petrochemical industry, a major source of pollution, presents clear targets for green chemistry and sustainable engineering research aimed at developing sustainable chemical production technologies. rsc.org

One area of focus is the selective synthesis of p-xylene from renewable raw materials. chemeurope.com A green and sustainable approach involves a heterogeneously catalyzed "three-in-one" reaction in a continuous flow system. This process utilizes biologically derived 2,5-dimethylfuran (B142691) (DMF) and acrylic acid (AA) through a Diels-Alder cycloaddition, followed by dehydration and decarboxylation to produce p-xylene. chemeurope.com This method yields a product mixture containing 83% p-xylene and 17% 2,5-dimethylbenzoic acid (DMBA), which can be easily separated. chemeurope.com Such approaches enable the future synthesis of green, sustainable, and biodegradable polymers, potentially replacing fossil fuel-based packaging materials and fibers. chemeurope.com

Another example of green chemistry in this domain is the production of bio-derived polyethylene (B3416737) terephthalate (B1205515) (PET) as a direct replacement for fossil PET. This technology involves producing 5-chloromethylfurfural (B124360) from biomass and subsequently converting it to 1,4-xylene, which then follows the traditional process for polyester (B1180765) production. rsc.org This "drop-in" replacement offers the same material properties as conventional PET but with enhanced sustainability. rsc.org

Green chemistry principles also emphasize developing alternative reaction conditions that improve yield, save energy, and minimize waste, including techniques like using water as a solvent and catalytic reactions. cuestionesdefisioterapia.com

Process Optimization and Reactor Engineering for Enhanced this compound Yield

Optimizing the production of this compound from feedstocks like heavy reformates is crucial in integrated refinery-petrochemical complexes. acs.org This involves understanding process chemistry, reaction networks, catalysis, and reactor types. acs.org Factors such as reformate feed composition, catalyst design (particularly zeolite catalysts and their modifications), process parameters, reaction kinetics, and thermodynamic constraints all influence conversion and product distribution. acs.orgfigshare.com Catalyst deactivation and regeneration strategies are also important considerations. acs.orgfigshare.com

Simulated Moving Bed Reactors (SMBR) are being explored for p-xylene production, combining separation and isomerization to overcome thermodynamic equilibrium limitations and achieve higher yields. researchgate.net A dual-bed SMBR system, for instance, can integrate with a crystallization unit for further purification of a p-xylene rich extract. researchgate.net Dynamic optimization methods can be applied to determine optimal adsorbent/catalyst proportions within the reactor to balance p-xylene production and adsorption. researchgate.net Optimization of SMBR units through successive simulations can lead to improved productivity and reduced desorbent consumption. researchgate.net

Furthermore, optimized membrane-assisted thermally coupled reactors are proposed for the simultaneous production of this compound and pure hydrogen. researchgate.net This configuration integrates exothermic transalkylation and endothermic methylcyclohexane (B89554) dehydrogenation, using a hydrogen perm-selective membrane to separate hydrogen. researchgate.net Optimization of such reactors using algorithms like Differential Evolution can enhance aromatic yield and improve the conversion of specific xylene isomers. researchgate.net

Continuous-flow nitration processes for producing nitro-xylenes also demonstrate the application of process optimization to enhance yield and reduce impurities. mdpi.com Studies have investigated the effects of parameters such as temperature, acid ratios, concentration, flow rate, and residence time to achieve high product yields and minimize unwanted byproducts. mdpi.com

Continuous Suspension Crystallization for Para-Xylene Separation and Optimization

Continuous suspension crystallization is a widely adopted method for separating para-xylene from xylene mixtures due to its efficiency, flexibility, and ability to achieve high purity. acs.orgmdpi.com This process relies on the difference in freezing points among xylene isomers, where p-xylene, having the highest melting point, crystallizes first upon cooling. sciencemadness.org

Optimizing the continuous suspension crystallization process for p-xylene separation involves understanding and controlling factors such as operating temperature, residence time, and cooling strategy, which impact product yield and particle size distribution. mdpi.comsciencemadness.orgacs.org Experimental studies using multi-stage continuous suspension crystallization can investigate the effects of distinct operating temperatures and mean residence times in each stage on the final product. mdpi.com

Modeling and simulation, often using population balance equations, are crucial tools for predicting particle size distribution within the crystallizer and optimizing the process for maximum yield and economic benefit. mdpi.comacs.orgnih.govnih.gov These models incorporate crystallization kinetics, including nucleation, growth, aggregation, and breakage rates, which are often determined experimentally. mdpi.comacs.orgnih.govresearchgate.net

Morphological Techniques for Particle Kinetics in Xylene Crystallization

Morphological techniques play a vital role in understanding and quantifying the kinetics of para-xylene crystallization, including nucleation, growth, aggregation, and breakage rates. mdpi.comacs.orgresearchgate.net These techniques involve measuring crystal size and morphology to derive kinetic parameters as a function of supersaturation or crystal size. mdpi.comnih.gov

Methods such as Differential Scanning Calorimetry (DSC) and morphological experiments are used to measure the crystallization kinetics of para-xylene. acs.org Solubility data obtained from experiments can be fitted using activity coefficient models and solid-liquid phase equilibrium theory. acs.orgnih.gov

Novel techniques, such as monocular 3D reconstruction, have been developed to measure crystal size and subsequently derive the kinetics of nucleation and growth of para-xylene crystals. nih.govnih.gov These experimentally determined kinetic models are then used in population balance equations to predict particle size distribution in the crystallizer. mdpi.comacs.orgnih.govnih.govresearchgate.net Analyzing the particle size distribution in different crystallization units using morphological techniques helps in understanding and optimizing the process. mdpi.com While some methods predict changes in particle weight by measuring solution concentration, they may not account for the anisotropy of growth rate caused by particle shape. acs.orgnih.gov

Analytical Methodologies for Xylenes Quantification and Speciation

Chromatographic Techniques for Xylenes Analysis

Chromatographic techniques are the cornerstone of xylene analysis, offering effective separation and detection of these volatile organic compounds and their metabolites. syft.com These methods are crucial for determining xylene levels in environmental and biological samples and for differentiating between the isomers, which is often necessary due to varying regulatory limits or toxicological profiles. syft.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely employed for the profiling and determination of trace amounts of this compound in complex matrices, including biological fluids and tissues. cdc.gov While the 70 eV electron impact mass spectra of the three xylene isomers are identical, making differentiation based solely on fragmentation challenging, GC-MS can still be used for isomer identification by leveraging differences in retention times on specific chromatographic columns. acs.orgmsu.edu This approach often requires the use of standards for comparison. acs.org

GC-MS has also proven valuable in identifying xylene degradation products, providing insights into their transformation pathways in various processes. researchgate.netresearchgate.net Furthermore, techniques like headspace GC-MS allow for the determination of BTEX compounds, including this compound, in biological samples with minimal sample preparation. researchgate.net The combination of GC separation with mass spectral detection provides high sensitivity and selectivity for xylene analysis. GC-QMS coupled with retention index is another approach utilized for the identification of mixed this compound. jeol.com

Gas Chromatography-Flame Ionization Detection (GC-FID) in this compound Determination

Gas Chromatography-Flame Ionization Detection (GC-FID) is another established and widely used method for the determination and quantification of this compound. cdc.gov GC-FID is frequently the preferred technique by various health and environmental organizations for the quantitative analysis of BTX compounds in environmental samples such as water. researchgate.net It is also applied for determining trace impurities in high-purity mixed this compound. scioninstruments.com

The method typically involves injecting the sample into a gas chromatograph equipped with a capillary column and an FID detector. scioninstruments.com The separated xylene isomers are then detected and quantified based on their combustion in a hydrogen-air flame, which generates ions that are measured by the detector. trisakti.ac.id GC-FID offers good sensitivity and a wide linear range, making it suitable for various applications, including environmental monitoring and quality control of xylene products. researchgate.netb-tu.de

High-Performance Liquid Chromatography (HPLC) in this compound Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of xylene metabolites, particularly in biological samples like urine. cdc.govbrieflands.comtandfonline.comnih.govresearchgate.netkoreascience.kr this compound are metabolized in the body to compounds such as methylhippuric acids (MHAs), which serve as important biomarkers of exposure. brieflands.comtandfonline.comkoreascience.kr

HPLC methods, often coupled with UV detection, have been developed for the simultaneous determination of these urinary metabolites. brieflands.comtandfonline.comresearchgate.netkoreascience.krnih.gov These methods typically involve sample preparation steps like extraction or simple dilution followed by chromatographic separation on a suitable stationary phase, such as a C18 column, using an appropriate mobile phase. brieflands.comtandfonline.comnih.govresearchgate.net Various HPLC methods have demonstrated good linearity, accuracy, and precision for the quantification of MHAs in urine. koreascience.kr HPLC can also be used to detect and quantitate xylene metabolites in tissues. oup.com

Here is an example of performance data for an HPLC-UV method for the simultaneous determination of urinary metabolites, including methylhippuric acids:

| Metabolite | Linearity (Correlation Coefficient) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) |

| o-Methylhippuric acid (o-MHA) | 0.9989 | < 5.89 | < 5.89 | 92.95 - 106.62 |

| m-Methylhippuric acid (m-MHA) | 0.9998 | < 5.89 | < 5.89 | 92.95 - 106.62 |

| p-Methylhippuric acid (p-MHA) | 0.9991 | < 5.89 | < 5.89 | 92.95 - 106.62 |

Note: Data is representative of findings from a validated HPLC-UV method for urinary metabolites. koreascience.kr

Advanced Polymer Chromatography (APC) for this compound-Based Separations

Advanced Polymer Chromatography (APC) is a technique primarily used for the separation and characterization of polymers. While not directly used for quantifying xylene isomers as analytes themselves in typical applications, o-xylene (B151617) can be utilized as a mobile phase in APC systems for the size-based separation of xylene-soluble polymers. waters.com

APC systems, such as the Waters ACQUITY APC System, employ innovative hybrid silica (B1680970)/polymer sub-3-µm particle columns that offer high efficiency and resolution for polymer analysis. lcms.czmz-at.deyzimgs.com The compatibility of APC with o-xylene as a mobile phase allows for the analysis of polymers that are soluble in this solvent. waters.comlabrulez.com This demonstrates the role of xylene not only as an analyte but also as a solvent in advanced chromatographic applications. APC systems also feature the capability for rapid solvent switching. mz-at.deyzimgs.com

Spectroscopic Methods in this compound Characterization

Spectroscopic methods provide valuable tools for the characterization and differentiation of xylene isomers based on their unique interactions with electromagnetic radiation.

Raman spectroscopy is one such technique that can be used to identify chemical samples and distinguish between xylene isomers. rktech.hupace.eduacs.orgresearchgate.net Raman spectra exhibit characteristic peaks corresponding to the vibrational modes of the molecules. By analyzing the ratios of areas and intensities of distinct peaks unique to each isomer over common peaks, the composition of xylene mixtures can be quantitatively determined. pace.eduacs.org

UV-Vis spectroscopy can also provide information about xylene isomers, with absorption bands observed around 180 nm and 210 nm. selcuk.edu.tr Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can differentiate xylene isomers based on the subtle differences in the chemical shifts of their methyl protons, reflecting their distinct molecular environments. thermofisher.com Furthermore, fluorescence spectroscopy is being explored as a rapid method for distinguishing xylene isomers based on their photophysical properties. royalsocietypublishing.org

Development and Validation of Customized Analytical Methods for this compound in Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or industrial products, often requires the development and validation of customized analytical methods to ensure accuracy, sensitivity, and specificity. filab.fr The goal of method development is frequently to achieve lower detection limits and improve the accuracy and precision of the measurements. cdc.gov

Biomarker-Based Monitoring of this compound Exposure: Methylhippuric Acid Quantification

Biological monitoring is a crucial approach for assessing internal exposure to chemicals like this compound, and the quantification of metabolites in biological fluids serves as a key indicator. Urinary methylhippuric acid (MHA), a metabolite of xylene, is widely recognized as a reliable biomarker for monitoring both occupational and environmental exposure to xylene vapors. rupahealth.comnepjol.infodoaj.org The presence and concentration of MHA in urine directly reflect the absorption and metabolism of xylene in the body; higher levels indicate greater exposure. rupahealth.com

Xylene is primarily metabolized in the body through oxidation to methylbenzyl alcohol, which is subsequently oxidized to toluic acid. rupahealth.com Toluic acid then conjugates with glycine (B1666218) to form methylhippuric acid, which is excreted in the urine. rupahealth.com Approximately 95% of absorbed xylene is rapidly metabolized to methylbenzoic acid, which then conjugates with glycine to form the corresponding methylhippuric acid, excreted in the urine. hse.gov.uk MHA can typically be detected in urine within 1-2 hours post-exposure and for at least 24 hours afterward. longdom.org The urinary excretion of MHA is not significantly affected by variations in renal physiology, such as urine pH or diuresis rate. longdom.org

Several analytical methods are employed for the determination of MHA in urine. Gas chromatography (GC), often coupled with techniques like electron-capture detection (ECD) or mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection are common approaches. hsl.gov.ukcdc.gov These methods allow for the separation, identification, and quantification of MHA isomers (o-, m-, and p-methylhippuric acids). bmj.comchl.co.nz Some methods involve derivatization steps before GC analysis to improve sensitivity and separation. hsl.gov.uk HPLC methods have also been developed and validated for the simultaneous determination of MHA and other related biomarkers like hippuric acid, a metabolite of toluene (B28343). nepjol.info

For biological monitoring of xylene exposure, urine samples are typically collected at the end of the work shift. hse.gov.ukhsl.gov.uk A 20 mL random urine sample collected in a sterile container is often sufficient. chl.co.nz Samples should ideally be transported chilled (2-8 degrees Celsius) and, if overnight transport is necessary, they should be frozen. chl.co.nz At ambient temperature, samples should arrive at the laboratory within 48 hours of collection; if delays are anticipated, storage at -20°C is recommended. hsl.gov.uk

Biological Monitoring Guidance Values (BMGV) for urinary MHA exist to help assess exposure levels. For instance, a BMGV of 650 mmol methyl hippuric acid/mol creatinine (B1669602) has been established, based on exposure to 50 ppm (8h-TWA) of xylene at rest. hse.gov.ukhsl.gov.uk Another reference interval for biological exposure to xylene is a total methylhippuric acids concentration of 1.5 g/L at the end of the shift. chl.co.nz Laboratories certified for occupational biomonitoring tests can perform MHA analysis. longdom.org HPLC with a UV detector is considered an acceptable method for measuring urinary MHA. longdom.org

Research findings highlight the utility of urinary MHA monitoring. Studies have shown that smokers can have significantly higher levels of urinary 3-methylhippuric acid compared to non-smokers, indicating tobacco smoke as a source of xylene exposure. rupahealth.com While MHA is a specific biomarker for xylene exposure, other biological tests such as xylene levels in exhaled air, urinary xylene, or blood xylene levels can also be used, although sampling time and method are more critical for these compared to urinary MHA. safeworkaustralia.gov.au Blood xylene levels, for example, have a short half-life of approximately 30 minutes, requiring sampling immediately at the end of exposure in a clean environment to avoid contamination. safeworkaustralia.gov.au

The analysis of urinary MHA is considered specific with no known interferences, making it highly suitable for biomonitoring occupational exposure to xylene. longdom.org High urinary MHA concentrations can suggest acute xylene poisoning following inhalation. longdom.org

Detection Systems for this compound in Environmental and Occupational Settings

Accurate measurement of xylene in environmental and occupational settings is critical for ensuring safety, mitigating pollution, and maintaining product quality. ontosight.ai Various detection systems and analytical techniques are employed for this purpose, tailored to the specific matrix (air, water, soil) and the required level of sensitivity and speciation.

For monitoring this compound in air, particularly in occupational settings, several methods are well-established and recommended by regulatory bodies such as OSHA and NIOSH. ontosight.aiosha.govlcslaboratory.comalberta.ca Active air sampling methods involve drawing workplace air through adsorbent media, such as coconut shell charcoal sampling tubes, using personal sampling pumps. osha.govlcslaboratory.com Diffusive samples can also be collected using passive samplers. osha.gov The adsorbed this compound are then extracted from the sampling media, often using carbon disulfide, and analyzed. osha.govlcslaboratory.com

Gas Chromatography (GC) is a widely used and highly effective analytical technique for measuring xylene in air, water, and soil samples due to its sensitivity and accuracy. ontosight.aitidjma.tn GC is frequently coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) for identification and quantification. cdc.govosha.govlcslaboratory.com The NIOSH 1501 method, which utilizes GC-FID after collection on charcoal tubes, is considered a standard for industrial hygiene sampling of xylene vapors in air. lcslaboratory.com

Other analytical techniques for xylene detection include Infrared Spectroscopy, which measures the absorption of infrared radiation by xylene molecules, and Photoionization Detectors (PIDs). ontosight.ai PIDs are often used as handheld devices for on-site measurements and monitoring, utilizing ultraviolet light to ionize and quantify xylene molecules. ontosight.ai Raman spectroscopy has also been explored for the qualitative and quantitative analysis of xylene isomers and their mixtures. researchgate.net

Environmental monitoring of this compound involves assessing their presence in air, water, and soil. ontosight.aitidjma.tntidjma.tn this compound can contaminate these matrices through industrial releases, vehicle exhaust, hazardous waste sites, and spills. cdc.govnih.gov Air monitoring regularly assesses ambient air quality for xylene levels. tidjma.tntidjma.tn Water monitoring involves sampling and analyzing water sources for contamination, while soil monitoring assesses contamination levels and tracks remediation progress. tidjma.tntidjma.tn

Techniques for analyzing this compound in water include GC and High-Performance Liquid Chromatography (HPLC). cdc.govtidjma.tn Spectrophotometry can also be a simple and inexpensive method for determining xylene concentration in certain water samples. tidjma.tn Advanced techniques like mid-infrared evanescent field spectroscopy with chemically modified optical transducers show potential for direct, speciated detection and quantification of xylene isomers in water at low ppb levels. acs.org This method involves enriching analytes into a polymer membrane coated on a waveguide and utilizing evanescent field spectroscopy in the mid-infrared range. acs.org

While traditional GC-MS is effective, distinguishing between xylene isomers (o-, m-, and p-xylene) and ethylbenzene (B125841) can be challenging with some direct mass spectrometry techniques due to their similar fragmentation patterns. msu.edusyft.comchromatographyonline.com This can lead to measurements being reported as a total concentration of "ethylbenzene plus this compound" when speciation is required. syft.comchromatographyonline.com Methods employing chromatographic separation are typically needed for accurate speciation. syft.com However, techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are being developed to differentiate ethylbenzene from xylene isomers in real-time by utilizing their different reactivities with specific reagent ions, such as O2+. syft.comchromatographyonline.com

Detection systems like gas detector tubes are also used for monitoring xylene in the workplace, providing a simple and cost-effective method for real-time monitoring by drawing air through a tube containing a chemical reagent that changes color upon reaction with xylene. detectortubes.co.uk This allows for quick assessment against permissible exposure limits. detectortubes.co.uk

Regulatory bodies like the EPA, OSHA, and NIOSH provide guidelines and regulations for xylene measurement and exposure limits in both environmental and occupational settings. ontosight.aialberta.cacdc.gov These guidelines inform the selection and application of appropriate detection systems and analytical methodologies to ensure effective monitoring and control of xylene exposure. alberta.cacdc.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1330-20-7 |

| o-Xylene | 7237 |

| m-Xylene (B151644) | 7409 |

| p-Xylene (B151628) | 7809 |

| Methylhippuric Acid | 136231 |

| 2-Methylhippuric Acid | 123834 |

| 3-Methylhippuric Acid | 136231 |

| 4-Methylhippuric Acid | 7743 |

| Ethylbenzene | 7500 |

| Toluene | 1140 |

| Benzene (B151609) | 241 |

| Hippuric Acid | 10853 |

| Toluic Acid | 8821 |

| Methylbenzyl Alcohol | 26841 |

| Glycine | 750 |

| Carbon Disulfide | 6491 |

Biomarker-Based Monitoring of this compound Exposure: Methylhippuric Acid Quantification

Biological monitoring plays a crucial role in assessing internal exposure to chemicals such as this compound. A key indicator in this process is the quantification of metabolites in biological fluids. Urinary methylhippuric acid (MHA), a primary metabolite of xylene, is widely recognized as a reliable biomarker for monitoring both occupational and environmental exposure to xylene vapors. rupahealth.comnepjol.infodoaj.org The concentration of MHA in urine serves as a direct reflection of the absorption and metabolism of xylene within the body; elevated levels indicate a higher degree of exposure. rupahealth.com

The metabolic pathway of xylene primarily involves its oxidation to methylbenzyl alcohol, which is subsequently oxidized to toluic acid. rupahealth.com This toluic acid then undergoes conjugation with glycine, resulting in the formation of methylhippuric acid, which is subsequently excreted in the urine. rupahealth.com Approximately 95% of absorbed xylene is rapidly metabolized through this pathway. hse.gov.uk Detectable levels of MHA can typically be found in urine within 1-2 hours following exposure and may persist for at least 24 hours. longdom.org The excretion of MHA in urine is not significantly influenced by variations in renal physiological factors such as urine pH or the rate of diuresis. longdom.org

Various analytical techniques are employed for the determination of MHA in urine. Common methods include Gas Chromatography (GC), often coupled with detection systems like electron-capture detection (ECD) or mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) utilizing UV detection. hsl.gov.ukcdc.gov These techniques enable the separation, identification, and quantification of the different MHA isomers (o-, m-, and p-methylhippuric acids). bmj.comchl.co.nz Some GC-based methods may incorporate derivatization steps to enhance sensitivity and improve separation efficiency. hsl.gov.uk HPLC methods have also been developed and validated for the simultaneous analysis of MHA alongside other relevant biomarkers, such as hippuric acid, a metabolite of toluene. nepjol.info

Biological Monitoring Guidance Values (BMGV) for urinary MHA are established to assist in the assessment of exposure levels. For example, a BMGV of 650 mmol methyl hippuric acid/mol creatinine has been set, corresponding to an exposure of 50 ppm (8h-TWA) of xylene under resting conditions. hse.gov.ukhsl.gov.uk Another reference level for biological exposure is a total methylhippuric acids concentration of 1.5 g/L at the end of the shift. chl.co.nz Laboratories accredited for occupational biomonitoring tests are equipped to perform MHA analysis. longdom.org HPLC with a UV detector is considered an acceptable method for the measurement of urinary MHA concentrations. longdom.org

Research findings underscore the value of monitoring urinary MHA. Studies have indicated that individuals who smoke may exhibit significantly higher levels of urinary 3-methylhippuric acid compared to non-smokers, suggesting tobacco smoke as a potential source of xylene exposure. rupahealth.com While MHA is a specific indicator of xylene exposure, other biological tests, including measuring xylene levels in exhaled air, urinary xylene, or blood xylene levels, can also be utilized. However, these alternative tests require more stringent control over sampling time and methodology compared to urinary MHA analysis. safeworkaustralia.gov.au For instance, blood xylene levels have a relatively short half-life of approximately 30 minutes, necessitating immediate sampling at the cessation of exposure in a clean environment to prevent contamination. safeworkaustralia.gov.au

The analysis of urinary MHA is considered specific and is not known to be subject to interferences, making it highly suitable for the biomonitoring of occupational xylene exposure. longdom.org Elevated concentrations of MHA in urine can be indicative of acute xylene poisoning resulting from inhalation. longdom.org

Detection Systems for this compound in Environmental and Occupational Settings

Accurate measurement of xylene in both environmental and occupational settings is paramount for ensuring safety, mitigating environmental contamination, and maintaining product quality. ontosight.ai A variety of detection systems and analytical techniques are employed for this purpose, with the choice often depending on the specific matrix being analyzed (air, water, or soil) and the required sensitivity and ability to differentiate between isomers.

In occupational environments, several well-established methods for monitoring this compound in air are recommended by regulatory bodies such as OSHA and NIOSH. ontosight.aiosha.govlcslaboratory.comalberta.ca Active air sampling techniques involve drawing workplace air through an adsorbent material, commonly coconut shell charcoal sampling tubes, using personal sampling pumps. osha.govlcslaboratory.com Alternatively, diffusive sampling can be performed using passive samplers. osha.gov Following collection, the adsorbed this compound are extracted from the sampling medium, frequently using carbon disulfide, and subsequently analyzed. osha.govlcslaboratory.com

Gas Chromatography (GC) is a widely utilized and highly effective analytical technique for the measurement of xylene in air, water, and soil samples, recognized for its sensitivity and accuracy. ontosight.aitidjma.tn GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the identification and quantification of this compound. cdc.govosha.govlcslaboratory.com The NIOSH 1501 method, which involves collecting xylene vapors on charcoal tubes followed by GC-FID analysis, is considered a standard approach for industrial hygiene sampling. lcslaboratory.com

Other analytical techniques used for detecting xylene include Infrared Spectroscopy, which quantifies xylene by measuring its absorption of infrared radiation, and Photoionization Detectors (PIDs). ontosight.ai PIDs are often employed as portable devices for on-site monitoring, using ultraviolet light to ionize and quantify xylene molecules. ontosight.ai Raman spectroscopy has also been investigated for its potential in the qualitative and quantitative analysis of xylene isomers and their mixtures. researchgate.net

Environmental monitoring of this compound encompasses assessing their presence in air, water, and soil, as these matrices can become contaminated through industrial emissions, vehicle exhaust, hazardous waste sites, and accidental spills. cdc.govnih.gov Air monitoring involves regular assessment of ambient air quality for xylene concentrations. tidjma.tntidjma.tn Water monitoring includes sampling and analyzing water sources for contamination, while soil monitoring focuses on assessing contamination levels and tracking the progress of remediation efforts. tidjma.tntidjma.tn

Techniques for the analysis of this compound in water include GC and High-Performance Liquid Chromatography (HPLC). cdc.govtidjma.tn Spectrophotometry can offer a simpler and less expensive method for determining xylene concentration in certain water samples. tidjma.tn Advanced techniques, such as mid-infrared evanescent field spectroscopy utilizing chemically modified optical transducers, demonstrate potential for direct and speciated detection and quantification of xylene isomers in water at low part-per-billion (ppb) levels. acs.org This technique involves concentrating the analytes within a polymer membrane coated on a waveguide and employing evanescent field spectroscopy in the mid-infrared range. acs.org

While conventional GC-MS is effective, differentiating between the individual xylene isomers (o-, m-, and p-xylene) and ethylbenzene can pose a challenge for some direct mass spectrometry techniques due to their similar fragmentation patterns. msu.edusyft.comchromatographyonline.com This can result in measurements being reported as a combined concentration of "ethylbenzene plus this compound" when specific isomer identification is required. syft.comchromatographyonline.com Methods incorporating chromatographic separation are typically necessary to achieve accurate speciation. syft.com However, newer techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are being developed to enable real-time differentiation between ethylbenzene and xylene isomers by exploiting their distinct reactivity with specific reagent ions, such as O2+. syft.comchromatographyonline.com

Detection systems such as gas detector tubes are also utilized for monitoring xylene in the workplace. These tubes provide a straightforward and cost-effective method for real-time monitoring by drawing air through a tube containing a chemical reagent that undergoes a visible color change upon reaction with xylene, allowing for a quick assessment against permissible exposure limits. detectortubes.co.uk

Regulatory bodies, including the EPA, OSHA, and NIOSH, issue guidelines and regulations pertaining to the measurement of xylene and the establishment of exposure limits in both environmental and occupational settings. ontosight.aialberta.cacdc.gov These guidelines are instrumental in guiding the selection and application of appropriate detection systems and analytical methodologies to ensure effective monitoring and control of xylene exposure. alberta.cacdc.gov

Environmental Behavior and Fate of Xylenes

Xylenes Distribution and Partitioning in Environmental Compartments

The distribution and partitioning of this compound in the environment are primarily influenced by their physical and chemical properties, such as volatility and solubility. Upon release, this compound tend to partition into various environmental compartments: the atmosphere, aquatic systems, and soil. epa.govcdc.gov

Atmospheric Transport and Degradation of this compound

The majority of this compound released into the environment ultimately partition into the atmosphere due to their high volatility. epa.govcedre.frinchem.org Atmospheric releases occur mainly as fugitive emissions from industrial sources like petroleum refineries and chemical plants, from automobile exhaust, and through volatilization from their use as solvents. epa.govcdc.govcdc.gov

In the atmosphere, this compound exist primarily in the vapor phase. alberta.ca They undergo relatively rapid degradation through photochemical reactions, primarily reacting with photochemically-produced hydroxyl radicals. epa.govcdc.govcdc.govalberta.ca This reaction is the dominant removal process in the atmosphere. epa.gov The estimated atmospheric lifetime of this compound ranges from approximately 0.5 to 2 days, or 8 to 14 hours. cdc.govalberta.ca Specific atmospheric lifetimes based on hydroxyl radical reaction rate constants have been calculated, such as 2.6 hours for o-xylene (B151617), 1.5 hours for m-xylene (B151644), and 2.4 hours for p-xylene (B151628) in certain locations. inchem.org this compound' susceptibility to photochemical oxidation in the troposphere means they can contribute to the formation of photochemical smog. alberta.ca Long-range atmospheric transport is not expected to be a significant process due to their rapid photooxidation. cdc.gov

This compound in Aquatic Systems: Distribution and Persistence

When this compound are released into aquatic systems, volatilization is the dominant removal process. epa.govcdc.govinchem.org Their relatively high vapor pressure and low water solubility contribute to their rapid evaporation from water bodies into the atmosphere. inchem.org Henry's Law constants for this compound are relatively high, ranging from 0.22 to 0.32 atm-cu m/mole, further indicating their tendency to partition into the air from water. epa.gov The half-life for evaporation from water can be relatively short, estimated at 3.2 hours for o-xylene in agitated water, with similar behavior expected for m- and p-xylene. epa.govinchem.org For typical rivers or ponds, the estimated half-life for evaporation can range from 29 to 144 hours. epa.gov

This compound are considered resistant to hydrolysis as they lack hydrolyzable functional groups. epa.gov While biodegradation can occur in water, volatilization is generally expected to be a more significant process in surface waters, limiting the extent of biotransformation. cdc.gov this compound are relatively soluble in water, with reported solubilities around 146-170.5 mg/L for the isomers. europa.eu Despite volatilization being dominant, this compound can still be low-level contaminants in both ground and surface water supplies. epa.gov

This compound in Soil: Adsorption, Leaching, and Evaporation Dynamics

In soil, this compound exhibit moderate to high mobility. cdc.govalberta.caepa.gov Their partitioning in soil is influenced by adsorption to soil organic carbon. cdc.govalberta.ca While they tend to sorb to organic matter, this adsorption is generally low to moderate based on Koc values ranging from 48-68 to 25.4-540, and they will not adsorb strongly to organic matter. epa.govcdc.gov Adsorption increases with increasing soil organic matter content. cdc.govalberta.ca

Evaporation from soil surfaces is also an important pathway for this compound to enter the atmosphere. cdc.gov Free xylene in soil can evaporate quickly, while the fraction adsorbed onto soil particles evaporates much more slowly. researchgate.net Adsorption onto soil minerals, such as quartz and kaolinite, is a key factor controlling the retention of xylene in soil. researchgate.net The presence of dissolved organics can promote xylene adsorption, while cobalt-bearing compounds and increased rainwater acidity can inhibit or facilitate its release, respectively. researchgate.net

This compound may leach into deeper soils and groundwater, particularly in soils with low organic carbon and moisture content. epa.govcdc.govalberta.ca Once in groundwater, where volatilization is hindered, biodegradation becomes a more significant removal process. cdc.govcdc.gov this compound are known to persist in groundwater for several months to years, with reported half-lives ranging from 25 to 287 days, depending on conditions such as temperature, oxygen presence, and electron acceptors. cdc.govcdc.gov

Biodegradation Mechanisms of this compound in Natural Systems

Biodegradation is a crucial process in the natural attenuation of this compound, particularly in soil and groundwater environments where volatilization is less dominant. This compound can be biodegraded by indigenous microorganisms under both aerobic and, to some extent, anaerobic conditions. epa.govinchem.orgcdc.gov

Aerobic Catabolic Pathways of Xylene Isomers